REACTION_SMILES
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[Cl:17][CH2:18][C:19]1([CH3:22])[O:20][CH2:21]1.[I-:15].[K+:10].[K+:9].[Na+:16].[Na+:27].[O-:11][C:12]([O-:13])=[O:14].[O-:23][C:24]([OH:25])=[O:26].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32].[OH:1][c:2]1[cH:3][cH:4][c:5]([I:6])[cH:7][cH:8]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([I:6])[cH:7][cH:8]1)[CH2:18][C:19]1([CH3:22])[O:20][CH2:21]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(CCl)CO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Oc1ccc(I)cc1
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Name
|
|
Type
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product
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Smiles
|
CC1(COc2ccc(I)cc2)CO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |